N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
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Overview
Description
N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is an organic compound with the molecular formula C14H9F4NO This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and copper(I) bromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The presence of fluorine atoms enhances its binding affinity to target molecules, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- N-[(4-Methylphenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Uniqueness
N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C14H9F4NO |
---|---|
Molecular Weight |
283.22 g/mol |
IUPAC Name |
(NE)-N-[(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H9F4NO/c15-12-7-3-10(4-8-12)13(19-20)9-1-5-11(6-2-9)14(16,17)18/h1-8,20H/b19-13+ |
InChI Key |
RJMHPYQVYMXUIU-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/C2=CC=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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